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Cat. No.: B15553946

Get Quote

For researchers, scientists, and drug development professionals leveraging the power of super-

resolution microscopy, the selection of an appropriate fluorescent probe is a critical determinant

of imaging success. This guide provides an objective comparison of Trisulfo-Cy5-Alkyne's

performance in stochastic optical reconstruction microscopy (STORM) against other commonly

used fluorophores, supported by experimental data and detailed protocols.

Trisulfo-Cy5-Alkyne is a far-red emitting cyanine dye functionalized with an alkyne group for

straightforward conjugation to biomolecules via click chemistry. The key feature of this dye is its

three sulfonic acid groups, which enhance its water solubility and significantly influence its

photophysical properties, making it a distinct alternative to conventional Cy5 and its direct

competitor, Alexa Fluor 647.

Quantitative Performance Comparison
The performance of a fluorophore in STORM is dictated by several key parameters, including

photon yield, localization precision, and its blinking characteristics within a specific chemical

environment. The following tables summarize the quantitative performance of Trisulfo-Cy5 and

its alternatives.
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It is important to note that while direct quantitative data for Trisulfo-Cy5-Alkyne is not readily

available in the literature, the data presented here is based on the extensively characterized

and closely related Cy5B-trisulfo. The trisulfonation is the primary determinant of the unique

photophysical behavior requiring a specific buffer system.

Property
Trisulfo-Cy5 (in
NaBH4 buffer)[1]

Standard Cy5 (in
Thiol Buffer)[1]

Alexa Fluor 647 (in
Thiol Buffer)[2]

Excitation Max (nm) ~669 ~649 ~650

Emission Max (nm) ~685 ~670 ~668

Molar Extinction

Coefficient (M⁻¹cm⁻¹)
~241,000 ~250,000 ~270,000

Quantum Yield ~0.4 ~0.2 ~0.33

Avg. Photons per

Switching Event
~1,800 ~770

High (often thousands

of photons)

Localization Precision

(nm)
~6.6 ~8.4 Excellent

Spatial Resolution

(FRC, nm)
~13 ~18 High

Photostability High Moderate High

Blinking Cycles Good Good High

Head-to-Head dSTORM Performance
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Feature Trisulfo-Cy5
Standard Cy5 / Alexa Fluor
647

Imaging Buffer
Requires NaBH4-based buffer

for optimal blinking.[1]

Standard thiol-based buffers

(e.g., MEA, BME).[1][2]

Photon Output
Significantly higher photon

yield per switching event.[1]

Lower photon yield compared

to Trisulfo-Cy5.[1]

Localization Precision
Superior localization precision

due to higher photon count.[1]

Good localization precision,

but lower than Trisulfo-Cy5.[1]

Spatial Resolution
Achieves higher spatial

resolution.[1]

Standard high-resolution

performance.[1]

Blinking Kinetics

Does not blink efficiently in

conventional high-thiol

dSTORM buffers.[1]

Well-characterized blinking in

thiol buffers.[2]

Experimental Protocols
Achieving optimal performance from these fluorophores necessitates distinct experimental

conditions, particularly concerning the imaging buffer.

Protocol 1: dSTORM Imaging with Trisulfo-Cy5-Alkyne
This protocol is adapted from methodologies used for the closely related Cy5B-trisulfo.[1]

1. Sample Preparation:

Labeling: Conjugate Trisulfo-Cy5-Alkyne to your target biomolecule (e.g., an azide-modified

antibody or protein) using a copper-catalyzed click chemistry reaction. Purify the labeled

conjugate to remove excess dye.

Immunostaining: Perform standard immunofluorescence staining on fixed and permeabilized

cells.

Mounting: Mount the sample in a suitable imaging chamber.
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2. Imaging Buffer Preparation (NaBH4-based):

Prepare a stock solution of 0.1% (w/v) sodium borohydride (NaBH4) in phosphate-buffered

saline (PBS). Note: NaBH4 is a reducing agent and should be handled with care. Prepare

this solution fresh before imaging.

For imaging, immerse the sample in the freshly prepared 0.1% NaBH4 in PBS.

3. dSTORM Image Acquisition:

Microscope: Use a total internal reflection fluorescence (TIRF) microscope equipped with a

high-power 640 nm laser for excitation and a sensitive EMCCD or sCMOS camera.

Pre-reduction: Before imaging, incubate the sample in the NaBH4/PBS buffer for

approximately 30 minutes to reduce the dye molecules.[1]

Illumination: Illuminate the sample with the 640 nm laser at a high power density (e.g., 2.5

kW/cm²).[1]

Acquisition: Acquire a series of 10,000-50,000 frames with a typical exposure time of 20-50

ms.

Protocol 2: dSTORM Imaging with Standard Cy5 or
Alexa Fluor 647
This is a conventional dSTORM protocol using a thiol-based imaging buffer.

1. Sample Preparation:

Labeling: Label your antibody or protein of interest with an amine-reactive version of Cy5 or

Alexa Fluor 647 (e.g., NHS ester).

Immunostaining: Follow standard immunofluorescence protocols.

Mounting: Mount the sample in an imaging chamber.

2. Imaging Buffer Preparation (Thiol-based):
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Buffer Base: Prepare a base buffer, for example, 50 mM Tris-HCl (pH 8.0) with 10 mM NaCl.

Oxygen Scavenging System: Add an oxygen scavenging system, typically consisting of:

Glucose oxidase (e.g., 0.5 mg/mL)

Catalase (e.g., 40 µg/mL)

10% (w/v) glucose

Thiol: Add a thiol, such as 100 mM 2-mercaptoethylamine (MEA) or 10-50 mM β-

mercaptoethanol (BME). Note: Prepare the full imaging buffer fresh before each experiment.

3. dSTORM Image Acquisition:

Microscope: Use a similar TIRF setup as described in Protocol 1.

Illumination: Illuminate the sample with a high-power 647 nm laser. A lower power 405 nm

laser can be used for photo-reactivation of the fluorophores if needed.

Acquisition: Acquire a series of 10,000-50,000 frames with a typical exposure time of 20-50

ms.

Visualizing the Workflow and Signaling
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Caption: Generalized experimental workflow for dSTORM microscopy.
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Trisulfo-Cy5 Blinking (NaBH4)

Standard Cy5 Blinking (Thiols)
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Caption: Simplified blinking mechanisms in different buffer systems.

Conclusion
Trisulfo-Cy5-Alkyne, and by extension other highly sulfonated Cy5 dyes, represents a

significant advancement for researchers seeking to push the boundaries of spatial resolution in

dSTORM imaging. Its superior photon output and localization precision can lead to higher

quality super-resolved images. However, realizing this enhanced performance is critically

dependent on using the appropriate NaBH4-based imaging buffer, a departure from the more

conventional thiol-based buffers used for standard Cy5 and Alexa Fluor 647. For experiments

where the highest possible resolution is paramount and the experimental workflow can be

adapted to the specific buffer requirements, Trisulfo-Cy5-Alkyne is an excellent choice. For

routine dSTORM or when using established protocols with thiol-based buffers, Alexa Fluor 647

remains a robust and high-performing alternative.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15553946/docs?utm_src=pdf-body-img#trisulfo-cy5-alkyne-a-comparative-guide-for-super-resolution-microscopy
https://www.benchchem.com/product/b15553946/docs?utm_src=pdf-body#trisulfo-cy5-alkyne-a-comparative-guide-for-super-resolution-microscopy
https://www.benchchem.com/product/b15553946/docs?utm_src=pdf-body#trisulfo-cy5-alkyne-a-comparative-guide-for-super-resolution-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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